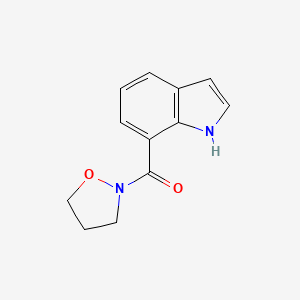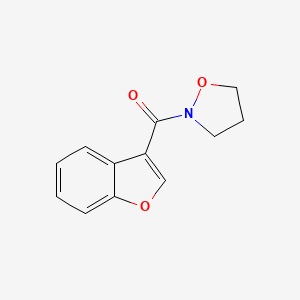![molecular formula C17H19N3O3S B7648456 3-[1-(1,3-Benzoxazol-2-ylmethylamino)propyl]benzenesulfonamide](/img/structure/B7648456.png)
3-[1-(1,3-Benzoxazol-2-ylmethylamino)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(1,3-Benzoxazol-2-ylmethylamino)propyl]benzenesulfonamide, also known as BZM, is a chemical compound that has gained significant attention in scientific research. BZM is a sulfonamide derivative that belongs to the class of benzoxazole compounds. This compound has shown to have potential therapeutic applications due to its unique chemical structure and mechanism of action.
Wissenschaftliche Forschungsanwendungen
3-[1-(1,3-Benzoxazol-2-ylmethylamino)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of science. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the treatment of infectious diseases. This compound has also been studied for its potential use in cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, this compound has shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 3-[1-(1,3-Benzoxazol-2-ylmethylamino)propyl]benzenesulfonamide involves the inhibition of various enzymes and proteins involved in essential cellular processes. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in regulating pH balance in the body. This compound also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, proteins involved in gene regulation and chromatin remodeling.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to decrease the levels of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cellular components. This compound has also been shown to increase the levels of glutathione, a potent antioxidant that protects cells from oxidative damage. Additionally, this compound has been shown to decrease the levels of pro-inflammatory cytokines, which play a role in the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-[1-(1,3-Benzoxazol-2-ylmethylamino)propyl]benzenesulfonamide has several advantages for lab experiments. It is readily available and can be synthesized in high yields and purity. This compound is also stable under various storage conditions, making it suitable for long-term experiments. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Additionally, this compound has some cytotoxic effects, which can limit its use in cell-based assays.
Zukünftige Richtungen
For 3-[1-(1,3-Benzoxazol-2-ylmethylamino)propyl]benzenesulfonamide research include investigating its potential use in the treatment of infectious diseases, cancer, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various cellular processes. Finally, the development of new synthesis methods for this compound and its derivatives can lead to the discovery of new compounds with potential therapeutic applications.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for various scientific research applications. Its unique chemical structure and mechanism of action make it a promising candidate for the treatment of infectious diseases, cancer, and neurodegenerative diseases. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various lab experiments. Further research is needed to fully understand the potential of this compound and its derivatives in various fields of science.
Synthesemethoden
The synthesis of 3-[1-(1,3-Benzoxazol-2-ylmethylamino)propyl]benzenesulfonamide involves the reaction of 2-aminobenzoxazole with 3-bromopropylsulfonamide in the presence of a base catalyst. The reaction proceeds via the substitution of the bromine atom by the amino group, resulting in the formation of this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various scientific research applications.
Eigenschaften
IUPAC Name |
3-[1-(1,3-benzoxazol-2-ylmethylamino)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-2-14(12-6-5-7-13(10-12)24(18,21)22)19-11-17-20-15-8-3-4-9-16(15)23-17/h3-10,14,19H,2,11H2,1H3,(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGWAVVKXTZRHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)S(=O)(=O)N)NCC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-Methyl-4-[[1-(oxolan-3-yl)propylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7648385.png)
![4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648396.png)
![4-(Pyridine-3-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648401.png)

![2-[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-3-yl]acetamide](/img/structure/B7648433.png)
![(3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7648438.png)

![N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-5-(5-methylfuran-2-yl)thiophene-2-carboxamide](/img/structure/B7648451.png)
![[2-(Hydroxymethyl)morpholin-4-yl]-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone](/img/structure/B7648457.png)


![3-[1-(1,3-Thiazol-2-ylmethylamino)propyl]benzenesulfonamide](/img/structure/B7648472.png)
![N-cyclopropyl-2-[3-fluoro-4-(1-propan-2-yltetrazol-5-yl)anilino]acetamide](/img/structure/B7648477.png)
![[5-(5-methylfuran-2-yl)thiophen-2-yl]-[3-(2H-tetrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7648479.png)